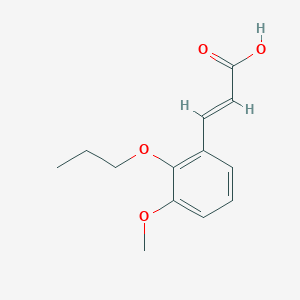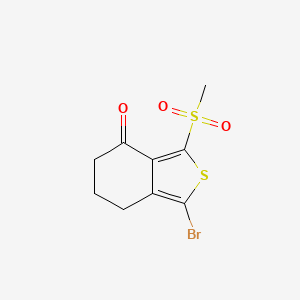![molecular formula C16H18F2N2OS2 B2834896 3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione CAS No. 866153-89-1](/img/structure/B2834896.png)
3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring attached to a phenyl ring (which has two fluorine substituents) and a morpholine ring (which has two methyl substituents). The morpholine ring is attached to the thiazole ring through a methylene bridge .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the fluorine atoms on the phenyl ring could make it more reactive towards electrophiles due to the electron-withdrawing nature of fluorine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms would all influence its properties .Aplicaciones Científicas De Investigación
Aggregation-Induced Emission (AIE) Active Materials
Research on heteroleptic cationic Ir(III) complexes, including those with difluorophenyl groups, has contributed to the development of materials with tunable emissions and mechanoluminescence. These materials show promise in data security protection, indicating potential applications of similar compounds in smart luminescent materials (Song et al., 2016).
Molecular Structure Analysis
The molecular structure and properties of compounds similar to the one have been characterized using various spectroscopic methods. This includes the study of molecular geometry, vibrational frequencies, and chemical shifts, offering a foundation for the design and application of new materials with tailored properties (Özdemir et al., 2010).
Antimicrobial and Antifungal Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Such research underscores the potential of thiazole-based compounds in developing new antimicrobial agents, with specific derivatives showing higher activity than standard drugs in some cases (Kubicová et al., 2003).
Anticancer Agents
The synthesis of novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, through a one-pot three-component method, has been explored for antitumor activities. This highlights the role of thiazole and related compounds in the search for new anticancer medications, with some compounds showing potent inhibitory activities against various cancer cell lines (Fang et al., 2016).
Organic Light-Emitting Diode (OLED) Applications
Homoleptic cyclometalated iridium(III) complexes, including those with thiophene and fluorophenyl groups, have been studied for their phosphorescence properties. These findings are instrumental in the development of OLED devices with high efficiency and pure-red emission, suggesting potential applications of similar thiazole derivatives in OLED technology (Tsuboyama et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2OS2/c1-10-6-19(7-11(2)21-10)8-12-9-23-16(22)20(12)15-13(17)4-3-5-14(15)18/h3-5,9-11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXNZAJOVQPDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=S)N2C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2834815.png)
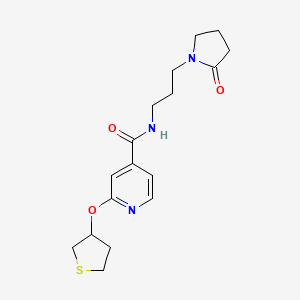
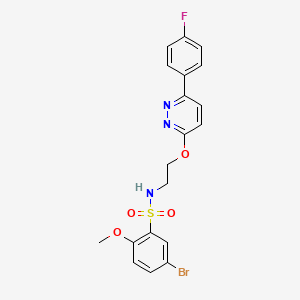
![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)
![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)
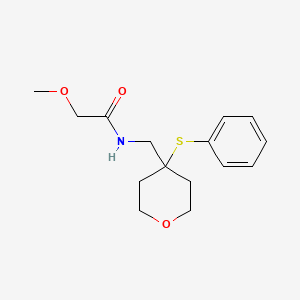
![(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2834822.png)


![N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide](/img/structure/B2834828.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2834832.png)
